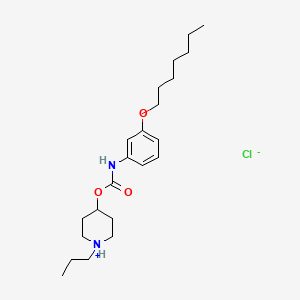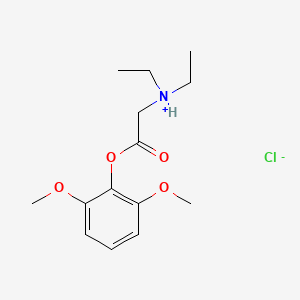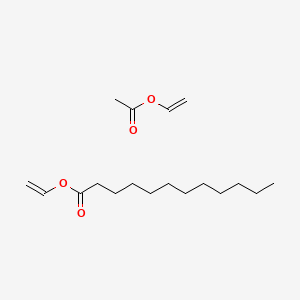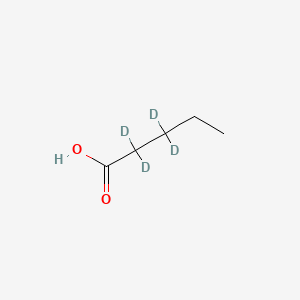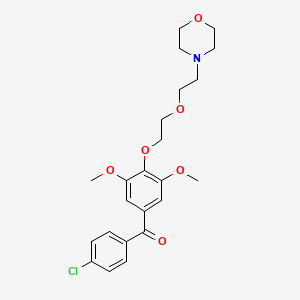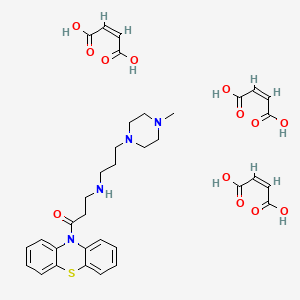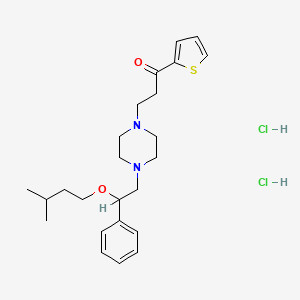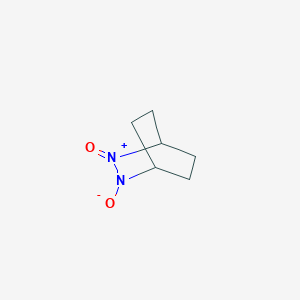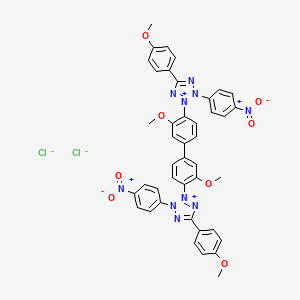
Diphenylmethylcyclopentadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diphenylmethyl)cyclopentadiene is an organic compound characterized by a cyclopentadiene ring substituted with a diphenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Diphenylmethyl)cyclopentadiene can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with diphenylmethanol in the presence of a strong acid catalyst. This reaction typically proceeds via a Friedel-Crafts alkylation mechanism, where the diphenylmethyl cation is generated and subsequently reacts with the cyclopentadiene ring.
Industrial Production Methods: Industrial production of 1-(Diphenylmethyl)cyclopentadiene often involves large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Diphenylmethyl)cyclopentadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the cyclopentadiene ring or the diphenylmethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diphenylmethyl ketone derivatives, while reduction can produce diphenylmethylcyclopentane.
Aplicaciones Científicas De Investigación
1-(Diphenylmethyl)cyclopentadiene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and as a ligand in organometallic chemistry.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions between organic molecules and biological macromolecules.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
Mecanismo De Acción
The mechanism of action of 1-(Diphenylmethyl)cyclopentadiene involves its interaction with various molecular targets. In chemical reactions, the diphenylmethyl group can stabilize carbocations, facilitating electrophilic reactions. The cyclopentadiene ring can participate in cycloaddition reactions, such as the Diels-Alder reaction, forming new cyclic structures.
Comparación Con Compuestos Similares
Cyclopentadiene: A simpler analog without the diphenylmethyl group.
Diphenylmethane: Lacks the cyclopentadiene ring but contains the diphenylmethyl group.
1,2-Diphenylcyclopentadiene: A related compound with two phenyl groups attached to the cyclopentadiene ring.
Uniqueness: 1-(Diphenylmethyl)cyclopentadiene is unique due to the presence of both the cyclopentadiene ring and the diphenylmethyl group, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and makes it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C18H16 |
|---|---|
Peso molecular |
232.3 g/mol |
Nombre IUPAC |
[cyclopenta-1,3-dien-1-yl(phenyl)methyl]benzene |
InChI |
InChI=1S/C18H16/c1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16/h1-13,18H,14H2 |
Clave InChI |
UPCCBSOQEHJDCX-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC=C1C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




